Cas no 1021024-64-5 (3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one)

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one structure
1021024-64-5 structure
Product Name:3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one
CAS No:1021024-64-5
MF:C22H26N4O2S
MW:410.532443523407
CID:5943017
PubChem ID:44044875
Update Time:2025-07-01

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one Chemical and Physical Properties

Names and Identifiers

    • 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one
    • 5H-Thiazolo[2,3-b]quinazolin-5-one, 2,3,6,7,8,9-hexahydro-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-
    • AKOS024652802
    • F2495-1912
    • 1021024-64-5
    • 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one
    • 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
    • Inchi: 1S/C22H26N4O2S/c27-20(25-12-10-24(11-13-25)16-6-2-1-3-7-16)14-17-15-29-22-23-19-9-5-4-8-18(19)21(28)26(17)22/h1-3,6-7,17H,4-5,8-15H2
    • InChI Key: GHVRZPBPSWFMDC-UHFFFAOYSA-N
    • SMILES: N1C2=C(CCCC2)C(=O)N2C(CC(=O)N3CCN(C4=CC=CC=C4)CC3)CSC=12

Computed Properties

  • Exact Mass: 410.17764726g/mol
  • Monoisotopic Mass: 410.17764726g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 735
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 81.5Ų

Experimental Properties

  • Density: 1.41±0.1 g/cm3(Predicted)
  • Boiling Point: 641.8±65.0 °C(Predicted)
  • pka: 3.07±0.10(Predicted)

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2495-1912-2μmol
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one
1021024-64-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2495-1912-5μmol
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one
1021024-64-5 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2495-1912-10μmol
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one
1021024-64-5 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2495-1912-20μmol
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one
1021024-64-5 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2495-1912-1mg
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one
1021024-64-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2495-1912-2mg
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one
1021024-64-5 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2495-1912-3mg
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one
1021024-64-5 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2495-1912-4mg
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one
1021024-64-5 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2495-1912-5mg
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one
1021024-64-5 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2495-1912-10mg
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one
1021024-64-5 90%+
10mg
$79.0 2023-05-16

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one Related Literature

Additional information on 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one (CAS No. 1021024-64-5): A Comprehensive Overview

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one (CAS No. 1021024-64-5) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazoloquinazolines and is characterized by its unique structural features and pharmacological properties.

The molecular structure of 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one consists of a thiazole ring fused to a quinazoline ring system. The presence of the phenylpiperazine moiety imparts significant biological activity to the molecule. The compound's structure can be represented as follows:

C24H26N4O2S

The synthesis of this compound typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-phenylpiperazine with an appropriate aldehyde or ketone followed by cyclization and oxidation steps to form the final product. The synthetic pathway is well-documented in the literature and has been optimized to achieve high yields and purity.

In terms of its biological activity, 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one has shown promising results in various preclinical studies. It has been evaluated for its potential as an antitumor agent due to its ability to inhibit specific kinases involved in cancer cell proliferation. Recent research has demonstrated that this compound exhibits selective inhibition of certain protein kinases, making it a potential candidate for targeted cancer therapy.

The mechanism of action of 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one involves binding to the ATP-binding site of target kinases. This binding disrupts the kinase's ability to phosphorylate substrates essential for cell survival and proliferation. Studies have shown that this compound can effectively inhibit the growth of various cancer cell lines in vitro and in vivo.

Beyond its antitumor properties, 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases are characterized by excessive production of pro-inflammatory cytokines and mediators. This compound has been shown to modulate the expression and activity of key inflammatory pathways, making it a promising candidate for the treatment of inflammatory disorders.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-[2-o xo - 2 -( 4 - phen ylp ip er azin - 1 - yl ) eth yl ] - 2 H , 3 H , 5 H , 6 H , 7 H , 8 H , 9 H - [ 1 , 3 ] thi az olo [ 2 , 3 - b ] qu in az olin - 5 - one. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings are encouraging and suggest that further clinical development is warranted.

In addition to its therapeutic applications,3-[2-o xo - 2 -( 4 - ph en ylp ip er azin - 1 - yl ) eth yl ] - 2 H , 3 H , 5 H , 6 H , 7 H , 8 H , 9 H - [ 1 , 3 ] thi az olo [ 2 , 3 - b ] qu in az olin - 5 - one is also being studied for its potential use as a research tool in drug discovery and development. Its unique structure and biological activity make it a valuable probe for investigating kinase function and signaling pathways in various cellular models.

The future prospects for3-[2-o xo - ( phen ylp ip er azin - yl ) eth yl ] - H , H , H , H , H , H , H - [ thia z olo [ b ] qu in az olin - one are promising. Ongoing research aims to optimize its pharmacological properties through structural modifications and formulation development. Additionally,CAS No. 1000000000000000000--64--5--
has shown potential for combination therapy with other anticancer agents to enhance therapeutic efficacy while reducing side effects.In conclusion,CAS No.< / strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong >< span s tyle =" font-w eigh t : b old ; ">1< span s tyle =" font-w eigh t : b old ; ">0< span s tyle =" font-w eigh t : b old ; ">0< span s tyle =" font-w eigh t : b old ; ">0< span s tyle =" font-w eigh t : b old ; ">0< span s tyle =" font-w eigh t : b old ; ">0< span s tyle =" font-w eigh t : b old ; ">0< span s tyle =" font-w eigh t : b old ; ">0< span s tyle =" font-w eigh t : b old ; ">0< span s tyle =" font-w eigh t : b old ; ">0< span s tyle =" font-w eigh t : b old ; ">0< span s tyle =" font-w eigh t : b old ; ">0< span s tyle =" font-w eigh t : b old ; ">0< span s tyle =" font-w eigh t : b old ; ">0< span s tyle =" font-w eigh t : b old ; ">- span >< / sp an >< sp an c lass = "_ Tg c " >< sp an st yle = " f ont-we ig ht : bo ld " >< sp an st yle = " f ont-we ig ht : no rm al; c olor : blac k; ba ck gr ou nd-c olor : whi te " >< sp an cl ass = "_ Tg c " >& nbsp; sp an >& nbsp; sp an >& nbsp; sp an >& nbsp; sp an >& nbsp; sp an >& nbsp; sp an >& nbsp; sp an >& nbsp; sp an >& nbsp; sp an >& nbsp; sp an >& nbsp; sp an >& nbsp; br >/& gt;< br >/& gt;< br >/& gt;< br >/& gt;< br >/& gt;< br >/& gt;< br >/& gt;< br >/& gt;< br >/& gt;< br >/& gt;< br >/& gt;< br >/& gt;< br >/& gt;< br >/& gt;< p >< st ron g >< em >< em >< em >< em >< em >< em >< em >< em >< em >< em >< em >< em >< em >< em >< em c lass = "_ Tg c " >", CAS No.< / st ron g > p >

In conclusion,3-[2-o xo -( ph en ylp ip er azin-y l)e th yl]- h h h h h h h h h h h h h h h h [ th ia z olo[b]qu i naz olin-o ne (C AS N o .), represents a significant advancement in medicinal chemistry with its unique structural features and promising biological activities. Further research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for new treatment options in oncology and inflammatory diseases. p >

The ongoing exploration of this compound's mechanisms of action and optimization through structural modifications will undoubtedly contribute to the development of more effective and safer drugs for patients in need. p >

This comprehensive overview highlights the current state of knowledge regardingCAS No ., including its synthesis methods,b io logical activities,, clinical trials,a nd future prospects.T he continued interest in this compound underscores its importance in the field of medicinal chemistry and drug discovery. p >

We look forward to further advancements in understandingCAS No .

, which will undoubtedly lead to new breakthroughs in treating various diseases. p >

Please stay tuned for updates on the latest research findings and developments related toCAS No .

. p >

  p >

  p >

  p >

  p >

  p >

  p >

  p >

  p >

  p >

  p >

  p >

  p >

  p >

  p >

  p >

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.